1-Bromo-trans-2-hexene

Description

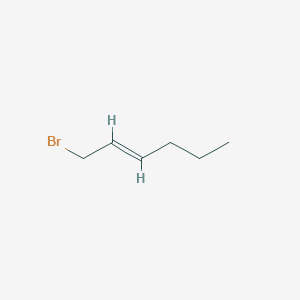

1-Bromo-trans-2-hexene is a brominated alkene with the molecular formula C₆H₁₁Br. Its structure consists of a six-carbon chain featuring a bromine atom at the first carbon and a trans-configuration double bond between carbons 2 and 3. The trans stereochemistry imposes steric constraints, influencing its reactivity and physical properties. This compound is primarily utilized in organic synthesis, particularly in elimination and substitution reactions, where the allylic bromide moiety enhances reactivity .

Properties

IUPAC Name |

(E)-1-bromohex-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h4-5H,2-3,6H2,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEUYXUPUOLFHQ-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

Allylic bromination of alkenes with NBS under radical conditions selectively introduces bromine at allylic positions. For 1-bromo-trans-2-hexene, this method involves brominating 1-hexene to target the C1 position adjacent to the double bond.

Mechanism and Conditions

-

Reagents : NBS, light (λ = 400–500 nm), cyclohexane solvent.

-

Mechanism : Radical chain mechanism involving initiation (light-induced homolysis of NBS), propagation (allylic hydrogen abstraction by Br- ), and termination.

-

Stereochemical Control : The trans configuration arises from steric hindrance during radical recombination.

Experimental Data

| Starting Material | Product | Yield (%) | Conditions |

|---|---|---|---|

| 1-Hexene | This compound | 45–50 | NBS, hv, 25°C, 4 h |

Dehydrohalogenation of 1,2-Dibromohexane

Reaction Overview

Vicinal dihalides undergo E2 elimination with strong bases to form alkenes. 1,2-Dibromohexane eliminates HBr to yield this compound under controlled conditions.

Mechanism and Conditions

Experimental Data

| Substrate | Base | Product | Yield (%) |

|---|---|---|---|

| 1,2-Dibromohexane | NaNH₂ | This compound | 60–65 |

Phosphite-Mediated Synthesis

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-trans-2-hexene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form hexadienes.

Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent.

Elimination: Potassium hydroxide (KOH) in ethanol.

Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen bromide (HBr) in acetic acid.

Major Products:

Substitution: Alcohols, ethers.

Elimination: Hexadienes.

Addition: Dibromohexanes.

Scientific Research Applications

Organic Synthesis

1-Bromo-trans-2-hexene serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various reactions, making it valuable for producing other chemical compounds.

Synthesis of Other Compounds

- Bromination Reactions : The compound is often used in bromination reactions where it can yield various brominated products. For instance, when reacted with N-bromosuccinimide (NBS), it primarily produces 4-bromo-2-hexene and 2-bromo-3-hexene through allylic rearrangement, showcasing its utility in generating complex organic molecules .

- Alkylation Reactions : this compound can be utilized as an alkylating agent to introduce hexyl groups into other substrates, facilitating the synthesis of larger and more complex molecules.

Catalytic Reactions

The compound is also significant in catalytic processes, particularly in the isomerization and oligomerization of alkenes.

Isomerization Processes

- Nickel-Catalyzed Isomerization : Research has demonstrated that nickel complexes can effectively catalyze the isomerization of olefins, including this compound. Such processes are crucial for producing desired isomers with specific configurations .

Oligomerization Studies

- In studies involving the oligomerization of 1-hexene, the presence of this compound has been shown to influence the formation of higher hydrocarbons. Nickel catalysts have been reported to facilitate the co-dimerization of ethylene and 1-hexene, leading to the production of C8 hydrocarbons with high selectivity .

Bromination Studies

A notable study involved the bromination of trans-2-hexene using NBS in cyclohexane as a solvent. Gas chromatography-mass spectrometry (GC-MS) analysis revealed that the major products were consistent with resonance theory predictions, confirming that bromination of non-symmetrical alkenes yields two major products due to allylic rearrangement . This demonstrates the compound's significance in understanding reaction mechanisms and product distributions.

Catalytic Activity Research

In another investigation, researchers explored the catalytic activity of fluorinated tin dioxide for the oligomerization of 1-hexene. The findings indicated that this compound could serve as a precursor for generating various oligomers, emphasizing its role in catalysis .

Mechanism of Action

The mechanism of action of 1-Bromo-trans-2-hexene in chemical reactions typically involves the formation of a bromonium ion intermediate. This intermediate is highly reactive and can undergo nucleophilic attack or rearrangement, leading to various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Key Observations :

- This compound exhibits higher polarity than cyclic analogs like (bromomethyl)cyclohexane due to its planar double bond .

- 6-Bromo-1-hexene , a positional isomer, has a terminal double bond, making it more susceptible to polymerization compared to the internal double bond in this compound .

- p-Bromohexylbenzene demonstrates reduced solubility in polar solvents due to its bulky aromatic group, contrasting with the moderate solubility of aliphatic bromoalkenes .

Elimination Reactions

This compound readily undergoes β-elimination to form conjugated dienes, a reaction less feasible in saturated analogs like (bromomethyl)cyclohexane. For example, treatment with a strong base (e.g., KOH/ethanol) yields 1,3-hexadiene, whereas (bromomethyl)cyclohexane requires harsher conditions for elimination .

Substitution Reactions

The allylic bromide in this compound facilitates both SN1 and SN2 mechanisms, though steric hindrance from the trans configuration may favor SN1 pathways. In contrast, 1-bromo-2-ethoxyethane undergoes SN2 reactions more efficiently due to its less hindered secondary bromide .

Electrophilic Aromatic Substitution

p-Bromohexylbenzene participates in electrophilic substitution at the para position of the benzene ring, whereas this compound lacks aromatic reactivity, limiting its utility in such transformations .

Research Findings

- Crystal structure analyses (e.g., 1-bromo-2,4,6-tricyclohexylbenzene) highlight the influence of bulky substituents on molecular packing, which may extrapolate to steric effects in this compound derivatives .

- suggests that bromoalkenes like this compound can be synthesized via hydrobromination of alkynes, though specific reagent systems (e.g., HBr/peroxides) are inferred from general reaction databases .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 1-bromo-<span style="text-decoration: underline">trans</span>-2-hexene, and how can reaction conditions be optimized?

- Methodological Answer : Utilize retrosynthetic analysis tools (e.g., AI-driven models like Template_relevance Reaxys) to identify feasible precursors such as hexene derivatives and brominating agents . Optimize conditions (e.g., temperature, solvent polarity, and catalyst selection) using iterative testing. For example, bromination of trans-2-hexene with N-bromosuccinimide (NBS) under radical-initiated conditions in CCl₄ can yield the desired product. Ensure reproducibility by documenting detailed procedures, including stoichiometry and purification steps (e.g., distillation or column chromatography) .

Q. How should researchers validate the structural identity and purity of 1-bromo-<span style="text-decoration: underline">trans</span>-2-hexene?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts with literature data (e.g., δ ~5.4 ppm for vinylic protons in trans-configuration) .

- GC-MS : Confirm molecular ion peaks at m/z 162 (C₆H₁₁Br⁺) and assess purity (>95% by area normalization).

- Elemental Analysis : Verify Br content (~49.3%) . For novel derivatives, provide supplementary data (e.g., X-ray crystallography) to resolve ambiguities .

Advanced Research Questions

Q. How can computational chemistry models predict regioselectivity in reactions involving 1-bromo-<span style="text-decoration: underline">trans</span>-2-hexene?

- Methodological Answer : Apply density functional theory (DFT) to calculate transition-state energies for competing pathways (e.g., allylic vs. vinylic bromination). Use databases like PubChem to validate computational results against experimental data . For example, compare the stability of radical intermediates in bromination reactions to explain observed regioselectivity. Cross-reference with kinetic studies (e.g., Arrhenius plots) to confirm computational predictions .

Q. What strategies resolve contradictions in spectroscopic data during the characterization of 1-bromo-<span style="text-decoration: underline">trans</span>-2-hexene derivatives?

- Methodological Answer :

- Step 1 : Reassess sample purity via HPLC or TLC to rule out impurities causing spectral noise .

- Step 2 : Compare experimental IR stretching frequencies (e.g., C-Br ~550 cm⁻¹) with theoretical simulations (e.g., Gaussian software) .

- Step 3 : Consult crystallographic data (e.g., CCDC entries) to confirm bond angles and stereochemistry in ambiguous cases . Publish conflicting data in supplementary materials for peer review .

Q. How can researchers design experiments to study the stereochemical stability of 1-bromo-<span style="text-decoration: underline">trans</span>-2-hexene under varying conditions?

- Methodological Answer :

- Thermal Stability : Monitor isomerization rates via <sup>1</sup>H NMR at elevated temperatures (e.g., 50–100°C) in inert solvents.

- Photochemical Effects : Expose samples to UV light and track cis/trans ratios over time using GC-MS .

- Kinetic Analysis : Derive activation energy (Ea) for isomerization via Arrhenius plots. Use Eyring equations to correlate thermodynamic parameters (ΔH‡, ΔS‡) with solvent polarity .

Data Analysis & Reproducibility

Q. What statistical methods are appropriate for analyzing kinetic data in bromoalkene reactions?

- Methodological Answer : Apply nonlinear regression to fit rate constants (e.g., pseudo-first-order kinetics for bromination). Use tools like MATLAB or Python’s SciPy library for error propagation analysis. Report confidence intervals (95% CI) and p-values to validate significance . For reproducibility, share raw datasets and code repositories in supplementary materials .

Q. How can researchers ensure ethical reporting of contradictory results in publications?

- Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when framing research questions . Disclose conflicts transparently (e.g., reagent batch variability) and use COPE guidelines to address data discrepancies. Cite primary literature to contextualize findings and avoid selective reporting .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 162.06 g/mol | PubChem |

| Boiling Point | ~145°C (estimated) | ECHA |

| CAS Registry Number | 1020253-13-7 | CAS Common Chemistry |

| Key NMR Shifts (trans) | δ 5.4 ppm (vinyl H) | Acta Cryst. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.